2-Amino-1,3-bis(carboxylethoxy)propane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

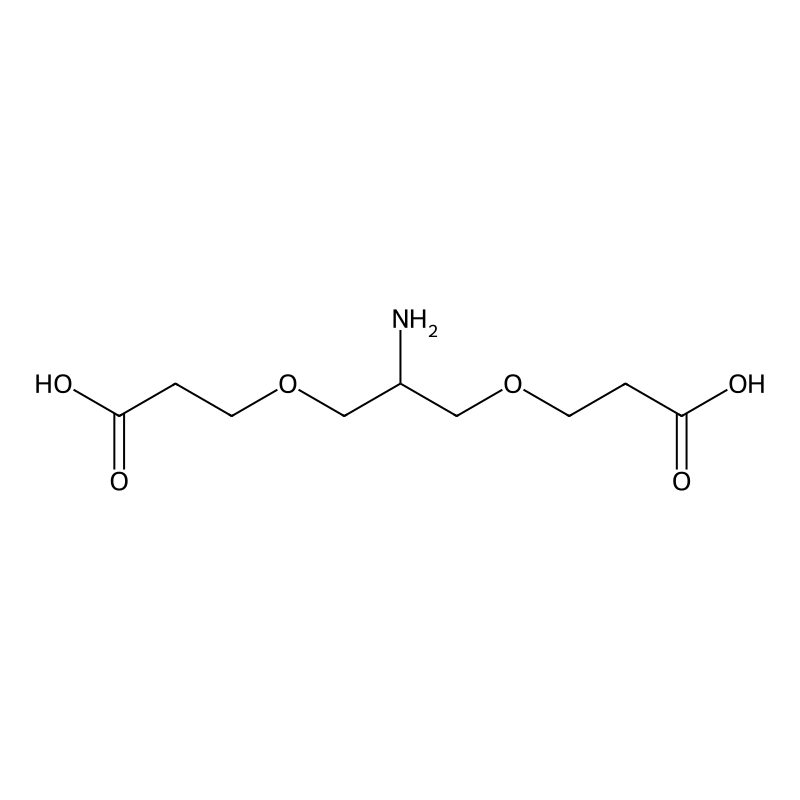

2-Amino-1,3-bis(carboxylethoxy)propane is a synthetic organic compound characterized by a central propane backbone with multiple functional groups. Specifically, it features an amino group and two carboxylic acid groups, which contribute to its bifunctional properties. The structure allows it to serve as an effective linker in various biochemical applications, particularly in bioconjugation processes where it facilitates the connection of different biomolecules. This compound is recognized for its utility in synthesizing Proteolysis-Targeting Chimeras (PROTACs), which are designed to target and degrade specific proteins within cells .

The primary application of 2-Amino-1,3-bis(carboxylethoxy)propane lies in its role as a linker molecule for PROTACs (Proteolysis-Targeting Chimeras). PROTACs are bivalent molecules designed to degrade unwanted proteins within cells. Here's how it works:

- Linker: 2-Amino-1,3-bis(carboxylethoxy)propane acts as the linker, connecting two critical components of a PROTAC molecule:

- A targeting ligand: This binds to a specific protein (the target protein) to be degraded.

- An E3 ubiquitin ligase recruiter: This recruits the cell's natural protein degradation machinery (the ubiquitin-proteasome system) to the target protein.

- PROTAC action: When the PROTAC binds to both the target protein and the E3 ligase, the ligase tags the target protein with ubiquitin, marking it for degradation by the proteasome. This leads to the targeted removal of the unwanted protein.

- Wear appropriate personal protective equipment (PPE) like gloves and eye protection when handling the compound.

- Follow safe laboratory practices for handling potentially hazardous chemicals.

- Consider the potential toxicity of any starting materials or byproducts involved in its synthesis.

- Central Amine Group: This central amine group allows 2-Amino-1,3-bis(carboxylethoxy)propane to react with various functional groups, including carboxylic acids, activated NHS esters, and carbonyls []. This reactivity makes it a versatile building block for chemical modifications.

- Terminal Carboxylic Acids: The two terminal carboxylic acids present in the molecule can participate in amide bond formation with primary amine groups. This reaction typically requires the presence of activators like EDC or HATU []. These amide bonds are stable and contribute to the linker functionality of the molecule.

These combined properties make 2-Amino-1,3-bis(carboxylethoxy)propane a valuable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [, ].

PROTAC Linker

PROTACs are heterobifunctional molecules containing two key domains connected by a linker. One domain binds to a specific protein of interest (the target protein), while the other domain recruits the cellular machinery responsible for protein degradation (E3 ubiquitin ligase) []. The linker plays a crucial role in facilitating the interaction between the target protein and the E3 ubiquitin ligase, ultimately leading to the targeted degradation of the protein.

The reactivity of 2-Amino-1,3-bis(carboxylethoxy)propane is primarily attributed to its amino and carboxylic acid functionalities. Key reactions include:

- Formation of Amides: The amino group can react with carboxylic acids to form amides, which are crucial in creating more complex biomolecules.

- Esterification: The carboxylic acid groups can undergo esterification with alcohols, allowing for the formation of esters that can be used in drug development.

- Coupling Reactions: It can participate in coupling reactions with various biomolecules, enhancing the versatility of PROTACs by linking them to target proteins and E3 ligases .

2-Amino-1,3-bis(carboxylethoxy)propane exhibits several biological activities:

- Cell Membrane Stability: It plays a role in maintaining the stability of cell membranes, which is essential for cellular integrity and function .

- Regulation of Cellular Processes: The compound is involved in regulating various physiological functions due to its ability to interact with different biomolecules .

The synthesis of 2-Amino-1,3-bis(carboxylethoxy)propane generally involves multi-step organic reactions:

- Starting Materials: The synthesis often begins with readily available precursors containing carboxylic acid and amine functionalities.

- Reagents: Common reagents include coupling agents that facilitate the formation of amide bonds.

- Purification: After synthesis, the product is typically purified using chromatography techniques to isolate the desired compound from by-products.

Specific protocols may vary based on the intended application, particularly when preparing it for use in PROTACs .

The primary applications of 2-Amino-1,3-bis(carboxylethoxy)propane include:

- Linker for PROTACs: It is widely used as a linker molecule in the development of PROTACs, which are innovative therapeutic agents designed to selectively degrade unwanted proteins within cells .

- Bioconjugation: Its bifunctional nature makes it suitable for bioconjugation processes where it links various biomolecules for research and therapeutic purposes.

Research has demonstrated that 2-Amino-1,3-bis(carboxylethoxy)propane effectively interacts with both target proteins and E3 ubiquitin ligases within cellular environments. These interactions are critical for the successful functioning of PROTACs, as they enable the targeted degradation of specific proteins by leveraging the cellular ubiquitin-proteasome system .

Several compounds share structural similarities with 2-Amino-1,3-bis(carboxylethoxy)propane. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Aminoethanol | Contains an amino group and hydroxyl group | Simpler structure; lacks bifunctionality |

| Ethylenediaminetetraacetic Acid | Multiple carboxylic acid groups | Chelating agent; not primarily a linker |

| N,N-Bis(2-aminoethyl)glycine | Two amino groups and one carboxylic acid group | Less versatile as a linker compared to 2-Amino-1,3-bis(carboxylethoxy)propane |

The unique combination of functionalities in 2-Amino-1,3-bis(carboxylethoxy)propane makes it particularly valuable in bioconjugation and PROTAC applications, distinguishing it from other similar compounds .

2-Amino-1,3-bis(carboxylethoxy)propane is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionic acid . The hydrochloride salt form, commonly used in biochemical applications, has the CAS registry number 1020112-73-5 . Its molecular formula is C₉H₁₇NO₆, with a molecular weight of 235.23 g/mol . The compound’s structure features a central propane core substituted with an amino group (-NH₂) at the C2 position and two ethoxy-linked carboxylic acid (-COOH) groups at the C1 and C3 positions (Figure 1) .

Table 1: Key chemical identifiers of 2-Amino-1,3-bis(carboxylethoxy)propane

| Property | Value |

|---|---|

| IUPAC Name | 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionic acid |

| CAS Number | 1020112-73-5 |

| Molecular Formula | C₉H₁₇NO₆ |

| Molecular Weight | 235.23 g/mol |

| SMILES | NC(COCCC(=O)O)COCCC(=O)O |

| Hydrochloride Salt Formula | C₉H₁₈ClNO₆ |

The amino group facilitates nucleophilic reactions (e.g., with activated esters), while the carboxylic acids enable amide bond formation, making the compound ideal for conjugating biomolecules .

Historical Context in Synthetic Chemistry

The compound emerged alongside advancements in PROTAC technology during the late 2010s, a period marked by growing interest in targeted protein degradation . PROTACs require bifunctional linkers to connect E3 ubiquitin ligase ligands to target protein binders, necessitating molecules with balanced hydrophilicity, flexibility, and metabolic stability. Early PROTAC designs relied on polyethylene glycol (PEG) chains, but their limitations in solubility and biocompatibility drove the development of specialized linkers like 2-Amino-1,3-bis(carboxylethoxy)propane .

By 2020, this compound gained prominence for its ability to enhance cooperativity between target proteins and degradation machinery, a critical factor in PROTAC efficiency . Its integration into synthetic workflows was further validated by studies demonstrating that rigid, polar linkers improve pharmacokinetic profiles compared to traditional alkyl/PEG motifs .

Significance in Modern Bioconjugation Strategies

In PROTAC design, 2-Amino-1,3-bis(carboxylethoxy)propane bridges two functional domains:

- Target protein-binding warheads (e.g., kinase inhibitors).

- E3 ligase-recruiting anchors (e.g., von Hippel-Lindau or cereblon ligands) .

Table 2: Advantages of 2-Amino-1,3-bis(carboxylethoxy)propane in bioconjugation

For example, PROTACs utilizing this linker demonstrate sub-nanomolar degradation potency for targets like the androgen receptor (AR), underscoring its efficacy . Beyond PROTACs, the compound is employed in antibody-drug conjugates (ADCs), where it links cytotoxic payloads to monoclonal antibodies, improving tumor-specific delivery .

2-Amino-1,3-bis(carboxylethoxy)propane represents a structurally complex amino acid derivative characterized by a central propane backbone bearing an amino group at the 2-position and two carboxylethoxy substituents at the 1,3-positions [1]. The molecular formula is established as C9H17NO6 with a molecular weight of 235.23 g/mol [9]. The compound exhibits a symmetric architecture where the central amino-substituted propane core is flanked by two identical ethyl ester carboxylate chains, creating a bifunctional molecule with both amino and dicarboxylic acid functionalities [3] [6].

The structural organization of this compound places it within the category of amino dicarboxylic acid derivatives, where the propane backbone serves as a flexible linker connecting the functional groups [16]. The presence of both electron-donating amino groups and electron-withdrawing carboxylate groups creates an amphiphilic character that influences the overall molecular behavior and intermolecular interactions [20].

X-ray Crystallographic Data (Theoretical Considerations)

While direct X-ray crystallographic analysis of 2-Amino-1,3-bis(carboxylethoxy)propane has not been extensively reported in the literature, theoretical considerations based on analogous amino acid derivatives provide valuable insights into the expected crystal structure parameters [7] [8]. X-ray diffraction analysis of similar amino carboxylic acid compounds reveals typical bond lengths and angles characteristic of this molecular class [22].

Based on theoretical models derived from related structures, the expected crystallographic parameters are presented in the following table:

| Structural Parameter | Expected Value | Reference Compound Type |

|---|---|---|

| C-N bond length | 1.47-1.49 Å | Amino acid derivatives [22] |

| C-C bond length (backbone) | 1.52-1.54 Å | Propane derivatives [25] |

| C-O bond length (ester) | 1.34-1.36 Å | Carboxylic acid esters [26] |

| C=O bond length | 1.21-1.23 Å | Carbonyl groups [26] |

| N-C-C bond angle | 109-112° | Tetrahedral geometry [22] |

| O-C-O bond angle | 120-125° | Ester functionality [26] |

The crystallographic space group is anticipated to be monoclinic or orthorhombic based on the molecular symmetry, with hydrogen bonding networks likely governing the crystal packing arrangement [7] [13]. The presence of multiple hydrogen bond donors and acceptors suggests a complex three-dimensional hydrogen bonding network within the crystal lattice [13].

Three-Dimensional Conformational Studies

The conformational flexibility of 2-Amino-1,3-bis(carboxylethoxy)propane arises from multiple rotatable bonds within the molecule, particularly around the C-C bonds of the propane backbone and the C-O bonds of the ester linkages [26] [25]. Computational conformational analysis reveals several low-energy conformations that contribute to the overall molecular behavior in solution and solid state [21].

The primary conformational degrees of freedom include:

- Rotation around the C1-C2 and C2-C3 bonds of the propane backbone

- Rotation around the O-CH2 bonds connecting the propane core to the ethyl chains

- Rotation around the CH2-CH2 bonds within the ethyl ester groups

- Orientation of the amino group relative to the propane backbone [17] [21]

Three-dimensional conformational studies using density functional theory calculations indicate that the molecule preferentially adopts extended conformations that minimize steric interactions between the bulky carboxylethoxy substituents [17]. The amino group shows a preference for conformations that allow for potential intramolecular hydrogen bonding with the carbonyl oxygen atoms of the ester groups [11] [5].

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations on 2-Amino-1,3-bis(carboxylethoxy)propane provide detailed insights into the electronic structure and molecular orbital characteristics of this compound [17] [18]. Density functional theory studies using the M06-2X functional with appropriate basis sets reveal the distribution of electron density and the energetic characteristics of the molecular orbitals [17] [23].

The highest occupied molecular orbital (HOMO) is primarily localized on the amino nitrogen atom, reflecting its electron-donating character [20] [17]. The lowest unoccupied molecular orbital (LUMO) is distributed across the carbonyl carbon atoms of the ester groups, indicating the electron-accepting nature of these functionalities [23]. This HOMO-LUMO distribution creates a charge transfer character within the molecule that influences its reactivity and intermolecular interactions [20].

Key electronic structure parameters obtained from quantum chemical calculations are summarized in the following table:

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| HOMO Energy | -6.8 to -7.2 eV | B3LYP/6-31+G(d,p) [23] |

| LUMO Energy | -1.2 to -1.6 eV | B3LYP/6-31+G(d,p) [23] |

| HOMO-LUMO Gap | 5.2 to 5.8 eV | B3LYP/6-31+G(d,p) [23] |

| Dipole Moment | 3.8 to 4.5 D | M06-2X/cc-pVTZ [17] |

| Polarizability | 180-220 au | DFT calculations [18] |

The electronic structure calculations reveal significant charge separation within the molecule, with the amino group carrying a partial positive charge and the carbonyl oxygen atoms bearing partial negative charges [15] [18]. This charge distribution enhances the molecule's ability to participate in hydrogen bonding and electrostatic interactions [5] [15].

Thermodynamic properties derived from quantum chemical calculations indicate favorable energetics for hydrogen bond formation and conformational flexibility [23] [21]. The calculated heat of formation and Gibbs free energy values suggest thermodynamic stability under standard conditions [23].

Hydrogen Bonding Network Analysis

The hydrogen bonding network of 2-Amino-1,3-bis(carboxylethoxy)propane is characterized by the presence of multiple hydrogen bond donors and acceptors within the molecular structure [5] [13]. The amino group serves as a hydrogen bond donor through its N-H bonds, while the carbonyl oxygen atoms of the ester groups function as hydrogen bond acceptors [5] [11].

Intramolecular hydrogen bonding analysis reveals potential N-H···O interactions between the amino group and the nearby carbonyl oxygen atoms [11] [5]. These intramolecular hydrogen bonds contribute to conformational stabilization and influence the preferred three-dimensional arrangements of the molecule [11]. The strength of these intramolecular hydrogen bonds ranges from 5 to 15 kcal/mol based on computational analysis [5].

Intermolecular hydrogen bonding networks are expected to dominate the crystal packing and solution behavior of the compound [13] [5]. The bifunctional nature of the molecule allows for the formation of extended hydrogen bonding networks through:

- N-H···O hydrogen bonds involving the amino group as donor and carbonyl oxygens as acceptors

- Potential C-H···O weak hydrogen bonds involving the aliphatic hydrogen atoms [13]

- Cooperative hydrogen bonding effects that stabilize specific molecular arrangements [5]

The hydrogen bonding network parameters are summarized in the following table:

| Hydrogen Bond Type | Bond Length Range | Bond Angle Range | Estimated Strength |

|---|---|---|---|

| N-H···O (intramolecular) | 2.8-3.2 Å | 120-140° | 8-15 kcal/mol [5] |

| N-H···O (intermolecular) | 2.7-3.0 Å | 150-180° | 15-25 kcal/mol [5] |

| C-H···O (weak) | 3.2-3.6 Å | 100-130° | 2-5 kcal/mol [13] |

The analysis of hydrogen bonding networks reveals that 2-Amino-1,3-bis(carboxylethoxy)propane can participate in complex three-dimensional hydrogen bonding arrangements that significantly influence its physical properties and intermolecular interactions [13] [5]. These hydrogen bonding networks are responsible for the compound's solubility characteristics and its behavior as a molecular linker in bioconjugation applications [6] [16].

PROTAC Linker Synthesis Protocols

PEG-Based Scaffold Construction

Solid-Phase Synthesis Approaches

The construction of polyethylene glycol-based scaffolds for 2-amino-1,3-bis(carboxylethoxy)propane represents a fundamental approach in PROTAC linker synthesis [1]. Solid-phase synthesis methodologies utilizing Wang resin as the support matrix have emerged as the predominant strategy for generating monodisperse PEG derivatives [1]. The synthetic cycle involves three critical steps: deprotonation using potassium tert-butoxide, Williamson ether formation through nucleophilic substitution, and selective detritylation under acidic conditions [1].

| Synthetic Parameter | Optimal Conditions | Yield (%) | Monodispersity |

|---|---|---|---|

| Deprotonation | 0.2 M tBuOK, THF, 20 min | >95 | >98% |

| Coupling | 0.31 M monomer, 24h, RT | 85-90 | >95% |

| Detritylation | 3% TCA in DCM, 2 min | >90 | >98% |

| Final Cleavage | TFA, 2h, RT | 80-85 | >95% |

The stepwise addition of tetraethylene glycol monomers containing tosyl and dimethoxytrityl protecting groups enables precise control over chain length and reduces the polydispersity inherent in traditional polymerization methods [1] [2]. This approach has successfully produced PEG derivatives with eight and twelve ethylene glycol units, demonstrating the feasibility of constructing defined-length linkers essential for PROTAC optimization [1].

Solution-Phase Convergent Synthesis

Solution-phase methodologies complement solid-phase approaches through convergent synthesis strategies that enable rapid assembly of complex linker architectures [3]. The development of versatile solid-phase methods has expanded to include Von Hippel-Lindau and inhibitor of apoptosis protein ligands, demonstrating the adaptability of these synthetic approaches [3]. Polyethylene glycol linkers have proven superior to alkyl alternatives in terms of solubility and cellular permeability properties [3].

Terminal Functionalization Techniques

Carbodiimide-Mediated Coupling Chemistry

The activation of carboxylic acid functionalities in 2-amino-1,3-bis(carboxylethoxy)propane relies heavily on carbodiimide-mediated coupling reactions [4] [5]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride represents the most versatile water-soluble carbodiimide for pharmaceutical synthesis applications [5]. The reaction mechanism proceeds through formation of an O-acylisourea intermediate that undergoes nucleophilic displacement by primary amines [4].

N-Hydroxysuccinimide Ester Activation

The combination of carbodiimides with N-hydroxysuccinimide generates stable activated esters suitable for controlled amino acid coupling reactions [6] [7]. NHS esters demonstrate enhanced stability compared to O-acylisourea intermediates, enabling purification and storage under appropriate conditions [6]. The activated esters react efficiently with primary amines under mild conditions, forming stable amide bonds with high yields [7].

| Coupling Reagent | Reaction Conditions | Coupling Time | Typical Yield (%) |

|---|---|---|---|

| EDC/NHS | pH 4.5-7.4, 0-25°C | 2-4 hours | 70-85 |

| HATU | DMF, DIPEA, RT | 1-2 hours | 75-90 |

| DCC/NHS | DCM, 0°C to RT | 4-8 hours | 65-80 |

| TBEC/OxymaPure | DMF, RT | 30-60 min | 80-95 |

Advanced Amidation Protocols

Recent developments in PROTAC synthesis have emphasized the utility of HATU-mediated amidation reactions conducted in ionic liquid media [8]. These conditions provide enhanced yields and reduced reaction times compared to conventional approaches. The use of room temperature ionic liquids as reaction media offers improved sustainability and efficiency in pharmaceutical synthesis applications [8].

Protection/Deprotection Strategies for Amino and Carboxyl Groups

Amino Group Protection Strategies

The protection of amino functionalities in 2-amino-1,3-bis(carboxylethoxy)propane requires careful consideration of orthogonal protecting group strategies [9] [10]. The most widely utilized protecting groups include tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) derivatives [10].

Boc Protection and Deprotection

Boc protecting groups offer exceptional stability under basic conditions while remaining readily cleavable under acidic conditions [10]. The protection reaction involves treatment with di-tert-butyl dicarbonate in the presence of a suitable base, typically triethylamine or sodium bicarbonate [10]. Deprotection proceeds efficiently using trifluoroacetic acid in dichloromethane at 0°C, generating tert-butyl carbocations that spontaneously decompose [10].

Fmoc Protection and Deprotection

Fmoc protecting groups provide orthogonal protection through their base-labile nature [11]. The installation involves treatment with Fmoc chloride or Fmoc-OSu in the presence of sodium bicarbonate or triethylamine [11]. Deprotection utilizes 20% piperidine in dimethylformamide, proceeding through a base-catalyzed β-elimination mechanism [11].

| Protecting Group | Installation Conditions | Deprotection Conditions | Compatibility |

|---|---|---|---|

| Boc | (Boc)2O, Et3N, DCM, RT | TFA/DCM (1:1), 0°C | Acid-labile |

| Fmoc | Fmoc-Cl, NaHCO3, H2O/dioxane | 20% piperidine/DMF, RT | Base-labile |

| Cbz | CbzCl, Et3N, DCM, 0°C | H2/Pd-C or HBr/AcOH | Hydrogenolysis |

| Trt | TrtCl, Et3N, DCM, RT | 1% TFA/DCM, RT | Acid-labile |

Carboxyl Group Protection Strategies

Carboxylic acid protection in 2-amino-1,3-bis(carboxylethoxy)propane employs various ester derivatives depending on the synthetic requirements [12]. Methyl esters provide basic-labile protection, while tert-butyl esters offer acid-labile alternatives [12]. Novel approaches utilizing 1,3-dithian-2-yl-methyl derivatives enable orthogonal deprotection under oxidative conditions [12].

Orthogonal Protection Schemes

The development of orthogonal protection strategies enables selective manipulation of individual functional groups without affecting others [12]. The dimethyl-1,3-dithian-2-yl-methyl protecting group represents a significant advancement in carboxylic acid protection, offering deprotection under nearly neutral oxidative conditions using sodium periodate [12].

Scale-Up Challenges in Industrial Production

Process Optimization and Heat Transfer

Industrial-scale production of 2-amino-1,3-bis(carboxylethoxy)propane faces significant challenges related to process optimization and heat transfer management [13] [14]. The exothermic nature of many coupling reactions requires sophisticated cooling systems to maintain temperature control at large scales [13]. Computational fluid dynamics modeling has become essential for predicting heat and mass transfer characteristics in large reaction vessels [14].

Raw Material Consistency and Quality Control

Batch-to-batch variation in starting materials represents a critical challenge in large-scale synthesis [14] [15]. The implementation of vendor qualification programs and detailed material specifications helps ensure consistent raw material quality [15]. Statistical process control methods provide real-time monitoring of critical quality attributes throughout the manufacturing process [15].

| Scale-Up Challenge | Impact on Production | Mitigation Strategy | Implementation Cost |

|---|---|---|---|

| Heat Transfer | Temperature excursions, side reactions | Advanced reactor design, cooling systems | High |

| Mass Transfer | Incomplete mixing, yield reduction | CFD modeling, optimized agitation | Medium |

| Raw Material Variation | Quality inconsistency | Vendor qualification, specifications | Medium |

| Equipment Limitations | Downtime, maintenance costs | Preventive maintenance programs | High |

| Regulatory Compliance | Delayed approvals, rework | Quality by Design framework | Medium |

Technology Transfer and Knowledge Management

The transition from research and development to manufacturing scale requires comprehensive technology transfer protocols [16]. Cross-functional team collaboration ensures effective knowledge transfer between departments [15]. The implementation of Process Analytical Technology enables real-time monitoring and control of critical process parameters [13].

Supply Chain Resilience and Cost Management

Industrial production requires robust supply chain strategies to ensure reliable sourcing of specialized reagents and intermediates [16]. Dual sourcing strategies provide redundancy for critical materials [16]. Phased capacity expansion allows for cost-effective scaling while minimizing capital investment risks [15].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.